molecular formula C8H4BrIN2O B13510568 2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole

2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole

Cat. No.: B13510568
M. Wt: 350.94 g/mol
InChI Key: ZXMFQCKYWRJPOU-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both bromine and iodine atoms in its structure makes it a valuable intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromobenzohydrazide with iodine and an oxidizing agent in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Reactive Substituents and Transformations

The compound’s bromine and iodine substituents enable diverse chemical transformations:

Cross-Coupling Reactions

  • Suzuki Coupling : The bromine substituent can participate in palladium-catalyzed couplings.

  • Heck Reaction : Potential for C-I bond activation, though less common than bromine-based reactions.

Nucleophilic Aromatic Substitution

  • The electron-deficient oxadiazole ring facilitates substitution at the bromine position under basic conditions.

Substitution Reactions

  • Iodine Substitution : The C-I bond can undergo cleavage in the presence of strong nucleophiles.

  • Base-Mediated Reactions : Selective dehalogenation or functionalization of the aromatic ring.

Table 2: Reaction Types and Conditions

Reaction TypeCatalysts/ReagentsTypical ConditionsOutcome
Suzuki CouplingPd(PPh₃)₄, K₂CO₃DMF, 80°CCross-coupled product
Nucleophilic SubstitutionStrong base (e.g., NaOH)Aqueous mediumSubstituted oxadiazole
Iodine SubstitutionGrignard reagentsTHF, 0°CFunctionalized aromatic ring

Mechanistic Insights

The oxidative cyclization mechanism involves:

  • Formation of a thiosemicarbazide intermediate from the hydrazide precursor .

  • Oxidative elimination of hydrogen sulfide or similar byproducts, driven by oxidizing agents like iodine or chloramine-T .

  • Cyclization to form the planar oxadiazole ring, stabilized by π-π interactions.

Challenges and Optimization

  • Yield Consistency : Industrial-scale production often requires continuous flow reactors to optimize conditions.

  • Catalyst Selection : Palladium-based catalysts are critical for cross-coupling reactions but may require ligand tuning for efficiency.

Scientific Research Applications

2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)-1,3,4-oxadiazole
  • 2-(2-Iodophenyl)-1,3,4-oxadiazole
  • 2-(2-Chlorophenyl)-1,3,4-oxadiazole

Uniqueness

2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and properties. This dual halogenation can enhance its utility in various chemical reactions and applications compared to its mono-halogenated counterparts.

Biological Activity

2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties.

Overview of Oxadiazole Derivatives

Oxadiazoles are five-membered heterocyclic compounds that have been extensively studied for their pharmacological potential. Various derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The structural diversity of oxadiazoles allows for modifications that can enhance their efficacy and selectivity against different biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that certain oxadiazoles can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Oxadiazoles may induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For instance, some derivatives have shown inhibitory effects on enzymes like EGFR and Src kinases, which are crucial in cancer progression .
  • In Vitro Studies : A series of oxadiazole derivatives were screened against multiple cancer cell lines. For example, compounds exhibited IC50 values in the low micromolar range against prostate cancer (PC-3) and colon cancer (HCT-116) cell lines. Notably, some derivatives demonstrated growth inhibition percentages exceeding 90% at specific concentrations .
CompoundCell LineIC50 (µM)Growth Inhibition (%)
This compoundPC-30.8795.70
Other Oxadiazole DerivativeHCT-1160.6796.86

Anti-inflammatory Activity

Oxadiazoles have also been evaluated for their anti-inflammatory properties:

  • Anti-inflammatory Mechanisms : These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). In studies involving carrageenan-induced paw edema in rats, certain oxadiazole derivatives showed significant reductions in inflammation comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial properties of this compound and related compounds have been investigated:

  • Bactericidal Effects : Some oxadiazoles demonstrate strong activity against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus spp., indicating their potential as antibacterial agents .

Case Studies and Research Findings

Several case studies highlight the biological efficacy of oxadiazole derivatives:

  • Study on Anticancer Activity : A comprehensive screening of a library of oxadiazole derivatives revealed that modifications at specific positions significantly enhanced anticancer activity. Compounds with halogen substitutions exhibited increased potency against multiple cancer cell lines .
  • Inflammation Model : In vivo studies using rat models demonstrated that certain oxadiazole derivatives could effectively reduce inflammation markers in the serum after administration .
  • Antimicrobial Efficacy : A recent study reported that specific oxadiazole derivatives were effective against resistant bacterial strains, showcasing their potential utility in treating infections caused by antibiotic-resistant pathogens .

Q & A

Q. What are the optimized synthetic routes for preparing 2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole, and how can reaction yields be improved?

Basic Research Question
The synthesis typically involves cyclization of halogenated precursors. A common method is reacting a bromophenyl-substituted hydrazide with an iodoacetyl halide under reflux in phosphoryl chloride (POCl₃) at 90°C for 6 hours . Key steps include:

  • Precursor Preparation : Use 2-bromophenyl hydrazide (0.3 mmol) dissolved in POCl₃.
  • Cyclization : Add iodoacetyl bromide (0.3 mmol) slowly to avoid side reactions.
  • Purification : Column chromatography (silica gel, CH₂Cl₂) yields ~28%, with low yields attributed to competing halogen elimination. Optimization strategies include:
    • Temperature control (<90°C) to reduce decomposition.
    • Use of anhydrous conditions to minimize hydrolysis.
    • Alternative solvents (e.g., DMF) to enhance solubility of intermediates.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question
Characterization requires a multi-technique approach:

  • ¹H/¹³C NMR : In CDCl₃ at 500 MHz, aromatic protons appear at δ 7.01–8.00 ppm, with iodomethyl protons at δ 4.59 (s) . The ¹³C spectrum shows oxadiazole carbons at δ 162–166 ppm.
  • IR Spectroscopy : Key peaks include C=N (~1600 cm⁻¹), C-I (~500 cm⁻¹), and C-Br (~650 cm⁻¹) .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., P2₁/c) reveal bond angles (C-Br-I ≈ 119°) and intermolecular halogen interactions (3.4–3.8 Å) critical for packing analysis .

Q. How do bromine and iodine substituents influence the electronic and optical properties of the oxadiazole core?

Advanced Research Question
The electron-withdrawing effects of Br and I alter the oxadiazole’s frontier orbitals:

  • HOMO-LUMO Gap : Bromine lowers the HOMO (-6.2 eV), while iodine reduces the LUMO (-2.4 eV), narrowing the bandgap for charge-transfer applications .
  • Halogen Bonding : Iodo groups form stronger X···N/O interactions (3.5 Å) than bromine, enhancing supramolecular assembly in crystal lattices .
  • Optoelectronic Tuning : UV-Vis spectra show redshifted absorption (λₘₐₓ ~320 nm) due to heavy-atom effects, relevant for organic semiconductors .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved methodologically?

Advanced Research Question
Discrepancies in cytotoxicity assays (e.g., IC₅₀ variability) arise from:

  • Solubility Limitations : The compound’s hydrophobicity (logP ~3.5) leads to aggregation in aqueous media. Use DMSO-PBS co-solvents (<0.1% DMSO) to improve dispersion .
  • Assay Interference : Iodine’s redox activity may quench fluorescence probes. Validate results via orthogonal methods (e.g., MTT and caspase-3 assays) .
  • Metabolic Stability : Microsomal studies show rapid dehalogenation. Stabilize via structural analogs (e.g., replacing I with CF₃) while retaining activity .

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level provides insights:

  • Suzuki Coupling : The iodine site has higher electrophilicity (Fukui f⁻ = 0.15) than bromine, favoring oxidative addition with Pd(0) catalysts.
  • Nucleophilic Aromatic Substitution : Activation energy (ΔG‡) for I substitution is ~25 kcal/mol, requiring strong bases (e.g., KOtBu) .
  • Solvent Effects : PCM models suggest THF improves charge separation in transition states versus DMF .

Q. What strategies address challenges in crystallizing this compound for structural studies?

Advanced Research Question
Crystallization hurdles (e.g., polymorphism) are mitigated by:

  • Solvent Screening : Slow evaporation from CH₂Cl₂/hexane (1:3) yields single crystals suitable for SC-XRD .
  • Additive Use : 5% DIPEA suppresses halogen loss during crystal growth.
  • Temperature Gradients : Cooling from 50°C to 4°C over 48 hours enhances lattice order .

Q. How does the compound behave under oxidative or photolytic conditions?

Advanced Research Question
Stability studies reveal:

  • Photooxidation : UV irradiation (254 nm) cleaves the C-I bond, forming 1,3,4-oxadiazole radicals detected via EPR. Use amber vials for storage .
  • Thermal Decomposition : TGA shows decomposition >200°C, with mass loss matching I₂ release (observed via FTIR gas-phase analysis) .

Properties

Molecular Formula

C8H4BrIN2O

Molecular Weight

350.94 g/mol

IUPAC Name

2-(2-bromophenyl)-5-iodo-1,3,4-oxadiazole

InChI

InChI=1S/C8H4BrIN2O/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H

InChI Key

ZXMFQCKYWRJPOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)I)Br

Origin of Product

United States

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